Hexadecyltrimethoxysilane (HDTMS), CAS 16415-12-6, is an organosilane compound used to form hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon, glass, and metal oxides. Its molecular structure consists of a C16 alkyl chain that provides hydrophobicity and a trimethoxysilane headgroup that covalently bonds to substrates after hydrolysis. This combination allows for the precise engineering of surface energy, making it a key material in applications ranging from anti-stiction coatings for microelectronics to the hydrophobic treatment of nanoparticles. [REFS-1, REFS-2]
Substituting Hexadecyltrimethoxysilane (C16) is not straightforward, as performance is dictated by two non-interchangeable molecular features. First, alkyl chain length directly influences the thickness, packing density, and thermal stability of the monolayer; shorter (e.g., C8, Octyl) or longer (e.g., C18, Octadecyl) chains produce physically and thermally distinct surfaces. [1] Second, the trimethoxy headgroup offers a moderate reaction rate and produces methanol as a byproduct, a critical process advantage over highly reactive trichlorosilane analogues (e.g., Hexadecyltrichlorosilane) which release corrosive hydrochloric acid (HCl), posing risks to sensitive substrates and equipment. [2] These differences in kinetics and process compatibility make direct substitution a high-risk decision without re-validating the entire surface modification protocol.
A primary procurement driver for choosing a trimethoxysilane over a trichlorosilane is process safety and equipment compatibility. The hydrolysis of Hexadecyltrimethoxysilane yields methanol, a relatively benign alcohol. In contrast, its direct analog, Hexadecyltrichlorosilane, reacts aggressively with trace water to produce highly corrosive hydrochloric acid (HCl) gas. [1] This byproduct can damage sensitive substrates, such as metal oxides or electronic components, and requires specialized corrosion-resistant deposition equipment and handling protocols.
| Evidence Dimension | Reaction Byproduct |
| Target Compound Data | Methanol (CH3OH) |
| Comparator Or Baseline | Hexadecyltrichlorosilane: Hydrochloric Acid (HCl) |
| Quantified Difference | Qualitative: Non-corrosive alcohol vs. highly corrosive acid |
| Conditions | Hydrolysis during self-assembled monolayer (SAM) formation on a hydroxylated surface. |
This eliminates the risk of acid-induced corrosion to sensitive substrates and processing equipment, reducing manufacturing complexity and cost.
The reactivity of the silane headgroup directly impacts the control and reproducibility of monolayer formation. Trimethoxysilanes like HDTMS exhibit a moderate, more controllable hydrolysis rate compared to the extremely rapid and difficult-to-control reaction of trichlorosilanes. [REFS-1, REFS-2] While the hydrolysis of dodecyltrichlorosilane can generate half its HCl byproduct in just 1.1 minutes, alkoxysilanes react more slowly, allowing for more uniform film growth and reducing the formation of undesirable polymeric aggregates in solution, which can lead to rougher, less-ordered films. [3]
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | Moderate to Fast |
| Comparator Or Baseline | Trichlorosilanes: Very Fast |
| Quantified Difference | Alkoxysilanes are 6-10 times slower to hydrolyze than their methoxy counterparts, and trichlorosilanes are significantly faster still. |
| Conditions | Aqueous or humid environments for SAM deposition. |
The more controlled reaction kinetics improve the reproducibility and quality of the resulting monolayer, which is critical for high-performance applications.
For applications requiring thermal processing steps after surface modification, the stability of the SAM is critical. Self-assembled monolayers derived from long-chain alkyltrichlorosilanes (with C18 chains) on oxidized silicon have been shown to be stable in a vacuum up to approximately 740 K (~467 °C). [1] The stability is primarily dependent on the strong Si-O substrate bond and intermolecular van der Waals forces, which are significant for long chains like C16. This high thermal tolerance is substantially greater than that of alkanethiols on gold, which desorb around 450 K (~177 °C). [1]
| Evidence Dimension | Decomposition Temperature (in vacuum) |
| Target Compound Data | Approx. 740 K (inferred from C18 data) |
| Comparator Or Baseline | Octadecanethiol on Au(111): ~450 K |
| Quantified Difference | Over 290 K higher thermal stability compared to a common thiol-on-gold SAM system. |
| Conditions | Ultrahigh vacuum conditions on an oxidized Si(100) surface. |
This ensures the integrity of the hydrophobic coating during subsequent high-temperature device fabrication or packaging steps, crucial for MEMS and electronics manufacturing.
For fabricating micro-electro-mechanical systems (MEMS) where components are sensitive to acid corrosion, HDTMS provides a robust solution for anti-stiction coatings. Its non-corrosive methanol byproduct ensures that metallic or oxide components are not damaged during the coating phase, a significant advantage over trichlorosilane-based alternatives. [1]
When preparing hydrophobic silica or metal oxide nanoparticles for dispersion in non-polar polymer matrices, the controlled reaction rate of HDTMS allows for more uniform surface coverage. This leads to better particle disaggregation and improved compatibility with the organic matrix compared to the often-uncontrolled polymerization induced by more reactive silanes. [2]
HDTMS is suitable for creating the stable, well-defined hydrophobic channels and surfaces required in microfluidic devices and biosensors. The resulting long-chain alkyl monolayer provides high thermal stability, ensuring the device's surface properties do not degrade during thermal cycling, bonding, or storage. [3]
Irritant